molecular formula C11H12N2 B14448725 Malononitrile, (1-ethynylcyclohexyl)- CAS No. 73747-66-7

Malononitrile, (1-ethynylcyclohexyl)-

Cat. No.: B14448725
CAS No.: 73747-66-7
M. Wt: 172.23 g/mol
InChI Key: LIQNZIMFFGLQRN-UHFFFAOYSA-N
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Description

Malononitrile, (1-ethynylcyclohexyl)- is an organic compound with the molecular formula C11H12N2. It contains a six-membered cyclohexyl ring, an ethynyl group, and two nitrile groups. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Malononitrile, (1-ethynylcyclohexyl)- typically involves the reaction of cyclohexylacetylene with malononitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexylacetylene, followed by the addition of malononitrile. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of Malononitrile, (1-ethynylcyclohexyl)- often involves large-scale batch or continuous processes. The purification of the compound can be achieved through melt crystallization, which offers high purity and yield while reducing energy consumption and refining costs .

Chemical Reactions Analysis

Types of Reactions

Malononitrile, (1-ethynylcyclohexyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions include various substituted cyclohexyl derivatives, amines, and other functionalized organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of Malononitrile, (1-ethynylcyclohexyl)- involves its reactivity with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the ethynyl group can undergo cycloaddition reactions. These interactions lead to the formation of complex molecular structures with diverse biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malononitrile, (1-ethynylcyclohexyl)- is unique due to its combination of a cyclohexyl ring, ethynyl group, and nitrile groups. This structure imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications .

Properties

CAS No.

73747-66-7

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-(2-cyclohexylethynyl)propanedinitrile

InChI

InChI=1S/C11H12N2/c12-8-11(9-13)7-6-10-4-2-1-3-5-10/h10-11H,1-5H2

InChI Key

LIQNZIMFFGLQRN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C#CC(C#N)C#N

Origin of Product

United States

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